molecular formula C23H18FN5O4 B2375304 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796920-47-2

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2375304
CAS No.: 1796920-47-2
M. Wt: 447.426
InChI Key: NMJRGNIBOOEVDL-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This specific compound features a unique combination of functional groups, including a fluoro-nitrophenyl group and a benzodiazepine core, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro-Nitrophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a nitro group is introduced followed by fluorination.

    Urea Formation: The final step involves the reaction of the benzodiazepine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or benzodiazepine rings.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazepine or phenyl rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its benzodiazepine core, which may exhibit anxiolytic, sedative, or anticonvulsant properties.

    Industry: Use in the development of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action of benzodiazepine derivatives typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative and anxiolytic effects. The specific molecular targets and pathways for this compound would depend on its exact structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is unique due to the presence of the fluoro-nitrophenyl group, which may impart distinct chemical reactivity and biological activity compared to other benzodiazepines.

Properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-15-11-12-17(24)19(13-15)29(32)33/h2-13,21H,1H3,(H2,25,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJRGNIBOOEVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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